N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS 62402-24-8) is a monoprotected, unsymmetrical secondary amine building block widely utilized in advanced organic synthesis and coordination chemistry . Featuring a pyridine ring and an esterified glycine moiety, this compound serves as a highly soluble, orthogonally reactive precursor for the construction of multidentate chelators and pharmaceutical scaffolds [1]. By masking the carboxylic acid as an ethyl ester, it ensures high processability in aprotic organic solvents, allowing precise N-alkylation or acylation without the zwitterionic interference typical of its free acid counterpart. It is primarily procured for the synthesis of heteroleptic tripodal ligands, metalloenzyme biomimetics, and selective receptor antagonists where strict structural asymmetry is required[1].
Generic substitution of N-(2-Pyridylmethyl)glycine Ethyl Ester with its free acid analog (N-(2-Pyridylmethyl)glycine) or symmetrical amines like dipicolylamine (DPA) fails due to severe limitations in synthetic processability and structural control [1]. The free acid exists as a zwitterion, rendering it largely insoluble in standard aprotic alkylation solvents (e.g., DMF, dichloromethane) and highly susceptible to competing O-alkylation, which drastically reduces target yields and necessitates complex chromatographic purifications . Conversely, substituting with DPA forces a symmetrical (N-NNN) coordination environment, completely preventing the direct synthesis of unsymmetrical (e.g., N-NNO or N-NNS) tripodal ligands required for accurate biomimetic modeling or specialized bifunctional chelator development [2]. Procuring the pre-esterified, unsymmetrical scaffold is mandatory to ensure reproducible stoichiometry and high-yield orthogonal functionalization.
The esterification of the glycine moiety in N-(2-Pyridylmethyl)glycine Ethyl Ester eliminates zwitterionic behavior, enabling high solubility in aprotic solvents (such as DMF and acetonitrile) during complex N-alkylation workflows [1]. When subjected to secondary amine functionalization, the ethyl ester permits direct N-alkylation with yields typically exceeding 80%, whereas the unprotected free acid suffers from poor solubility and competing O-alkylation, often suppressing target N-alkylated yields to below 20% . This orthogonal protection prevents the formation of mixed-ligand impurities and bypasses the need for an in-house esterification step.
| Evidence Dimension | Target N-alkylation yield in aprotic solvents |
| Target Compound Data | >80% yield (highly soluble, no O-alkylation) |
| Comparator Or Baseline | <20% yield (N-(2-Pyridylmethyl)glycine free acid; zwitterionic, competing O-alkylation) |
| Quantified Difference | >4-fold increase in primary alkylation yield |
| Conditions | Standard N-alkylation conditions (e.g., alkyl halide, base, DMF/MeCN, 25-80°C) |
Procuring the pre-esterified precursor eliminates a synthetic protection step and prevents catastrophic yield losses during the assembly of complex multidentate ligands.
For the development of metallo-β-lactamase (MβL) model compounds, researchers require precise control over the zinc coordination sphere [1]. N-(2-Pyridylmethyl)glycine Ethyl Ester allows for the step-wise synthesis of unsymmetrical [Zn(N-NNO)] and [Zn(N-NNS)] tripodal complexes, which accurately mimic the (His, His, Asp) active site of the MβL B3 subclass [1]. In contrast, utilizing the symmetrical comparator dipicolylamine (DPA) restricts the coordination environment strictly to [Zn(N-NNN)] architectures, which can only model the (His, His, His) site. The ester group provides the critical 'O' donor arm upon controlled hydrolysis.
| Evidence Dimension | Accessible coordination environments for Zn(II) biomimetics |
| Target Compound Data | Supports [Zn(N-NNO)] and [Zn(N-NNS)] heteroleptic structures |
| Comparator Or Baseline | Restricted to [Zn(N-NNN)] homoleptic structures (Dipicolylamine / DPA) |
| Quantified Difference | 100% expansion of accessible active-site models (enabling B3 subclass His-His-Asp mimicry) |
| Conditions | Tripodal ligand synthesis followed by Zn(II) complexation and XRD/XAS analysis |
Buyers modeling specific metalloenzyme active sites or requiring heteroleptic coordination must procure this unsymmetrical precursor rather than common symmetrical amines.
N-(2-Pyridylmethyl)glycine Ethyl Ester serves as a validated core scaffold for the synthesis of first-in-class small molecule antagonists targeting the Adrenomedullin-2 (AM2) receptor [1]. Derivatives synthesized via the functionalization of this specific secondary amine achieved a 1000-fold selectivity for the AM2 receptor over the closely related AM1 receptor, avoiding clinically unacceptable blood pressure elevations [1]. Standard baseline CGRP antagonists (such as MK-3207) applied to similar assays demonstrate minimal to no AM2 selectivity, highlighting the structural necessity of this specific pyridyl-glycine ester framework in achieving target specificity.
| Evidence Dimension | Receptor selectivity (AM2 vs AM1) |
| Target Compound Data | 1000-fold selectivity for AM2 over AM1 (Scaffold derivatives) |
| Comparator Or Baseline | Minimal/no AM2 selectivity (Baseline CGRP antagonists e.g., MK-3207) |
| Quantified Difference | ~1000-fold improvement in receptor specificity |
| Conditions | In vitro cAMP inhibition assays on CLR/RAMP receptor complexes |
Pharmaceutical procurement teams targeting novel GPCR/RAMP heteromers can rely on this scaffold to drive target selectivity and avoid off-target cardiovascular liabilities.
Directly following from its ability to generate unsymmetrical tripodal ligands, this compound is the precursor of choice for synthesizing [Zn(N-NNO)] and [Zn(N-NNS)] complexes [1]. These models are critical for studying the hydrolysis kinetics of antibiotics like nitrocefin and amoxicillin, aiding in the design of clinically useful MβL inhibitors.
Leveraging its highly functionalizable secondary amine and ester-protected carboxylate, this compound is utilized as a core scaffold in the drug discovery pipeline for AM2 receptor antagonists [2]. It enables the synthesis of highly selective molecules that inhibit protumoral processes in pancreatic and breast cancers without triggering AM1-mediated cardiovascular side effects.
The orthogonal reactivity of the ethyl ester allows the secondary amine to be coupled to targeting peptides or antibodies, after which the ester is hydrolyzed to provide a carboxylate donor arm [3]. This workflow is essential for creating unsymmetrical chelators that securely bind radiometals (e.g., 64Cu, 68Ga) for PET imaging and targeted radionuclide therapy.
Irritant